molecular formula C24H20FN5O5S B2929361 N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 852170-64-0

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

Cat. No.: B2929361
CAS No.: 852170-64-0
M. Wt: 509.51
InChI Key: WVDNSCWZDKWMLQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H20FN5O5S and its molecular weight is 509.51. The purity is usually 95%.
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Scientific Research Applications

Antifolate and Antitumor Applications

Research on analogues with similar pyrimidine and benzodioxol structures has shown significant potential in the design of antifolate drugs aimed at inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis and repair in cancer cells. Compounds such as classical and nonclassical antifolates with arylthio substitutions have been synthesized and evaluated for their antitumor properties, showing potent and selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007), (Gangjee et al., 2008).

Antimicrobial Activity

Compounds incorporating the benzodioxol moiety have also demonstrated antimicrobial activity. For instance, derivatives with modifications on the pyrimidine ring exhibited activity against various bacterial strains, showing promise for developing new antimicrobial agents. Such compounds have been studied for their structure-activity relationships, providing insights into designing more effective antimicrobial agents with improved efficacy and reduced resistance (Attia et al., 2014).

Imaging and Diagnostic Applications

Related compounds have been explored for their potential in imaging and diagnostic applications, particularly in the study of peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These studies aim to understand better neurodegenerative disorders and the role of PBRs, indicating the broader applicability of such molecules in medical research and diagnostics (Fookes et al., 2008).

Crystal Structure Analysis

Research has also focused on the crystal structures of compounds with similar functionalities, helping to understand the molecular conformation and interactions that contribute to their biological activities. This information is crucial for rational drug design, allowing for the optimization of therapeutic efficacy and specificity (Subasri et al., 2017).

Properties

CAS No.

852170-64-0

Molecular Formula

C24H20FN5O5S

Molecular Weight

509.51

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C24H20FN5O5S/c1-29-21-19(23(32)30(2)24(29)33)22(28-20(27-21)14-4-6-15(25)7-5-14)36-11-18(31)26-10-13-3-8-16-17(9-13)35-12-34-16/h3-9H,10-12H2,1-2H3,(H,26,31)

InChI Key

WVDNSCWZDKWMLQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

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